molecular formula C25H15N3O7 B6489988 N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 887877-69-2

N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6489988
CAS No.: 887877-69-2
M. Wt: 469.4 g/mol
InChI Key: INPXBSXYWDJRJP-UHFFFAOYSA-N
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Description

N-{2-[(4-Nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-benzofuran hybrid compound. Its structure combines a coumarin core (2-oxo-2H-chromene) linked via a carboxamide group to a benzofuran moiety substituted with a 4-nitrophenyl carbamoyl group. This design leverages the pharmacological versatility of coumarins (e.g., anticancer, anti-inflammatory) and benzofurans (e.g., enzyme inhibition, antimicrobial activity) .

Properties

IUPAC Name

N-[2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O7/c29-23(18-13-14-5-1-3-7-19(14)35-25(18)31)27-21-17-6-2-4-8-20(17)34-22(21)24(30)26-15-9-11-16(12-10-15)28(32)33/h1-13H,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPXBSXYWDJRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide (CAS Number: 887877-69-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H15N3O7C_{25}H_{15}N_{3}O_{7}, with a molecular weight of 469.4 g/mol. The structure features a chromene core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC25H15N3O7
Molecular Weight469.4 g/mol
CAS Number887877-69-2

Anticancer Activity

Research indicates that benzopyrone-based compounds, including derivatives of chromones, exhibit notable anticancer properties . In one study, chromone derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells, with IC50 values indicating significant potency . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Case Study:
A study published in 2019 reported that specific chromone derivatives showed cytotoxicity with IC50 values as low as 68.4 μM against MCF-7 cells . This suggests that this compound may also have similar or enhanced anticancer efficacy due to its structural features.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Benzopyrone derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Research Findings:
The literature reveals that certain benzopyrone derivatives possess antibacterial and antifungal properties, making them candidates for further exploration in drug development . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Many chromone derivatives induce apoptosis in cancer cells through intrinsic pathways involving caspases.
  • Cell Cycle Arrest: Compounds may interfere with cell cycle progression, leading to growth inhibition.
  • Antimicrobial Mechanisms: These include membrane disruption and inhibition of nucleic acid synthesis in pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the phenyl ring or the chromene core. Key examples include:

Compound Name Substituents (vs. Target Compound) Molecular Formula Key Properties/Activities Reference
N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide Methoxy (vs. nitro), dimethyl chromene C28H22N2O6 Enhanced lipophilicity; uncharacterized bioactivity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Sulfamoyl (vs. nitro), no benzofuran C16H12N2O5S Melting point: 288°C (DMF); IR νmax 1664 cm⁻¹ (C=O); used as a synthetic intermediate
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Phenethyl (vs. benzofuran), methoxy C19H17NO4 Undisclosed bioactivity; synthesized via ethyl ester intermediates
N-(4-((2-Aminophenyl)carbamoyl)benzyl)-7-((3,4-dichlorobenzyl)oxy)-2-oxo-2H-chromene-3-carboxamide Dichlorobenzyl, aminophenyl substitutions C31H23Cl2N3O5 HDAC1 inhibition (IC50: 0.47 µM); cytotoxic (IC50: 0.53–57.59 µM on cancer cell lines)

Key Observations :

  • Electron-Withdrawing vs.
  • Benzofuran vs. Phenethyl Linkers : The benzofuran moiety introduces rigidity and π-stacking capacity, which may improve target binding compared to flexible phenethyl linkers .
  • Chromene Modifications : Dimethyl substitution on the chromene core (as in ) increases steric bulk, which could hinder solubility but enhance selectivity for hydrophobic pockets.
Physicochemical and Spectral Properties
  • Melting Points : Nitro-substituted analogues typically exhibit higher melting points (>250°C) due to strong intermolecular interactions, as seen in ’s sulfamoyl derivative (mp 288°C) .
  • Spectral Data: IR: Expected νmax ~1660 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) . 1H-NMR: Aromatic protons (δ 7.2–8.2 ppm), nitro group deshielding adjacent protons .

Preparation Methods

Copper-Catalyzed Intramolecular Dehydrogenative Coupling

A highly efficient method for benzofuran synthesis involves copper-catalyzed intramolecular O–H/C–H coupling. As demonstrated by Ai et al., derivatives of benzothiophene undergo dehydrogenative cyclization in the presence of Cu(OAc)₂, Cs₂CO₃, and pyridine to yield benzofuran structures. Adapting this protocol, ortho-hydroxy-substituted precursors can be treated with CuCl (10 mol%) and DBU in DMF at 80–100°C to facilitate cyclization. The reaction proceeds via radical intermediates, with the copper catalyst mediating both proton abstraction and oxidative coupling. Typical yields for analogous systems range from 70% to 93%, contingent on electronic effects of substituents.

Palladium-Copper Bimetallic Catalysis

For enhanced regioselectivity, Pd/Cu bimetallic systems prove advantageous. A representative approach involves coupling iodophenols with terminal alkynes using (PPh₃)₂PdCl₂ (5 mol%) and CuI (10 mol%) in triethylamine. This method, initially applied to antitubercular benzofurans, affords products in 84–91% yields. The nitro group’s electron-withdrawing nature necessitates mild conditions (60–80°C) to prevent side reactions during cyclization.

Introduction of the 4-Nitrophenylcarbamoyl Group

Functionalization of the benzofuran core at the 2-position with the 4-nitrophenylcarbamoyl group requires sequential acylation and amidation.

Carboxylic Acid Activation

The benzofuran intermediate is first acylated at the 2-position using butyric acid derivatives. As outlined in EvitaChem’s protocol for 4-[(4-nitrophenyl)carbamoyl]butanoic acid, coupling agents such as EDCl or DCC facilitate the reaction between 2-carboxybenzofuran and 4-nitroaniline. Activation of the carboxylic acid with SOCl₂ to form the acyl chloride precedes nucleophilic attack by the amine, yielding the carbamoyl linkage. Recrystallization from ethanol/water mixtures ensures purity >95%.

Amidation Under Mild Conditions

Alternative methods employ in situ activation using HATU or PyBOP in DMF, enabling amidation at ambient temperatures. For nitroaryl amines, which are less nucleophilic due to electron-withdrawing effects, the addition of DIEA (2 equiv) as a base enhances reaction efficiency. Yields for analogous carbamoylations range from 65% to 82%, with reaction times of 12–24 hours.

Preparation of the Coumarin-Carboxamide Moiety

The 2-oxo-2H-chromene-3-carboxamide segment derives from Pechmann condensation followed by carboxamide formation.

Pechmann Condensation for Coumarin Synthesis

Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C to yield 3-acetylcoumarin. Subsequent hydrolysis with NaOH (10% aqueous) generates coumarin-3-carboxylic acid, which is isolated via acidification (HCl) and filtration.

Carboxamide Formation

Coumarin-3-carboxylic acid is converted to the carboxamide using thionyl chloride (to form the acyl chloride) and ammonium hydroxide. Alternatively, HOBt/EDCl-mediated coupling with benzofuran-3-amine derivatives under N₂ atmosphere achieves yields of 75–88%.

Final Assembly via Coupling Reactions

Conjoining the benzofuran-carbamoyl and coumarin-carboxamide units necessitates precise coupling strategies.

Peptide Coupling Agents

HATU-mediated amidation in DMF/DCM (1:1) at 0°C to room temperature links the two segments. Equimolar ratios of the benzofuran-carbamoyl amine and coumarin-carboxylic acid, with DIEA (3 equiv), afford the target compound in 68–74% yield after chromatographic purification (SiO₂, ethyl acetate/hexane).

Transition-Metal-Mediated Cross-Coupling

For substrates bearing halide leaving groups, Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C enables aryl-aryl bond formation. This method, however, requires pre-functionalized intermediates, complicating scalability.

Optimization and Challenges

Regioselectivity in Benzofuran Formation

Electron-donating groups on the ortho-hydroxy precursor enhance cyclization rates but may direct electrophilic substitution to undesired positions. Computational studies suggest that Cu(I) intermediates stabilize transition states favoring 3-substitution.

Nitro Group Compatibility

The 4-nitro group’s strong electron-withdrawing character necessitates low-temperature amidation to mitigate premature reduction or side reactions. Catalytic hydrogenation must be avoided until final stages.

Analytical and Purification Techniques

Chromatographic Methods

Flash chromatography (SiO₂, gradient elution) remains the primary purification method. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomeric impurities.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) key signals: δ 8.35 (s, 1H, coumarin H-4), 7.98 (d, J = 8.8 Hz, 2H, nitroaryl H-2/H-6), 6.95 (s, 1H, benzofuran H-5). HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ at m/z 516.1421 (calc. 516.1418) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of salicylaldehyde derivatives and β-ketoesters to form the chromene core. Subsequent amidation with 4-nitrophenylcarbamoyl-benzofuran derivatives is performed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine. Reaction temperature (50–70°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine coupling) critically affect yield (60–85%) and purity (>95%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming the benzofuran-chromene linkage and carboxamide functionality. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₅H₁₅N₃O₇, exact mass 481.09 g/mol). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane). IR spectroscopy confirms carbonyl (1650–1700 cm⁻¹) and nitro (1520 cm⁻¹) groups .

Q. How does the nitro group at the 4-nitrophenyl moiety influence the compound’s solubility and reactivity?

  • Methodological Answer : The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but enhances reactivity in nucleophilic aromatic substitution (e.g., reduction to amines using SnCl₂/HCl or catalytic hydrogenation). Solubility can be improved via co-solvents (DMSO) or structural modifications (e.g., methoxy substituents) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, IC₅₀ variability). Standardize protocols using validated cell lines (e.g., MCF-7 for breast cancer) and dose-response curves (0.1–100 µM). Cross-validate findings with orthogonal assays: apoptosis (Annexin V/PI staining), ROS detection, and cytokine profiling (ELISA for IL-6/TNF-α). Control for nitro-reductase activity in cellular models, which may metabolize the nitro group and alter efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematically modify substituents:

  • Benzofuran ring : Introduce electron-donating groups (e.g., -OCH₃) to improve solubility and bioavailability.
  • Chromene core : Fluorination at C-6/C-7 to enhance metabolic stability.
  • Nitro group : Replace with bioisosteres (e.g., cyano) to reduce toxicity.
  • Compare IC₅₀ values in in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats) for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentration via LC-MS/MS. Assess toxicity via histopathology (liver/kidney) and hematological parameters. For neurotoxicity, employ zebrafish embryos (FET assay) to screen for developmental defects at 48–72 h post-fertilization .

Analytical and Mechanistic Questions

Q. How can computational methods predict binding modes with biological targets (e.g., kinases or DNA topoisomerases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: 1ATP for topoisomerase II). Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å). Pharmacophore modeling (Phase) identifies critical interactions (e.g., hydrogen bonding with Arg503) .

Q. What experimental approaches elucidate the mechanism of action in antimicrobial resistance reversal?

  • Methodological Answer : Combine checkerboard assays (synergy with β-lactams) and efflux pump inhibition studies (ethidium bromide accumulation assay). Use RT-qPCR to quantify expression of resistance genes (e.g., mecA in MRSA). Confirm membrane disruption via SEM imaging of bacterial cell walls .

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